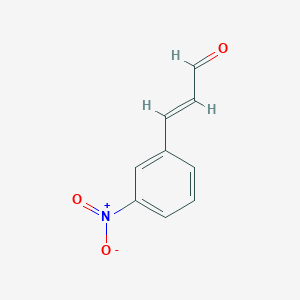

3-(3-Nitrophenyl)acrylaldehyde

Vue d'ensemble

Description

3-(3-Nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of a nitro group attached to the phenyl ring and an acrylaldehyde moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)acrylaldehyde typically involves the condensation of 3-nitrobenzaldehyde with acrolein under basic conditions. A common method includes the use of sodium hydroxide as a base in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-(3-Nitrophenyl)acrylic acid.

Reduction: 3-(3-Aminophenyl)acrylaldehyde.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents, particularly in cancer treatment. Research indicates that derivatives of 3-(3-nitrophenyl)acrylaldehyde exhibit significant biological activity, including cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

- A study evaluated the cytotoxic effects of a series of nitrophenyl-acrylaldehyde derivatives on melanoma cells. The results demonstrated that certain compounds inhibited cell proliferation effectively, suggesting their potential as anticancer agents .

- Table 1: Anticancer Activity of Nitrophenyl-Acrylaldehyde Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | Melanoma |

| 4-(4-Nitrophenyl)acrylaldehyde | 20 | Breast Cancer |

| 2-(2-Nitrophenyl)acrylaldehyde | 25 | Lung Cancer |

Materials Science

In materials science, this compound is utilized in the synthesis of functional polymers and nanomaterials. Its ability to undergo polymerization makes it a valuable monomer for creating responsive materials.

Application: Polymer Synthesis

- The compound can be polymerized to create materials that respond to environmental stimuli such as temperature and pH, making them suitable for drug delivery systems .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Response Type | Application |

|---|---|---|

| Acrylamide-Based Microgels | Swelling/Deswelling | Drug Delivery |

| Functionalized Nanoparticles | pH Responsive | Biosensing |

Catalysis

This compound serves as an important intermediate in various catalytic reactions, particularly in the formation of γ-nitroaldehydes through biocatalysis.

Case Study: Biocatalytic Applications

- Research has demonstrated that engineered enzymes can effectively catalyze reactions involving this compound to produce γ-nitroaldehydes, which are precursors for biologically active compounds .

Table 3: Catalytic Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Michael Addition | 4-OT Enzyme | 95 |

| Aldol Condensation | Biocatalyst | 85 |

Mécanisme D'action

The mechanism of action of 3-(3-Nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects such as enzyme inhibition or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

3-(4-Nitrophenyl)acrylaldehyde: Similar in structure but with the nitro group at the para position.

3-(2-Nitrophenyl)acrylaldehyde: Nitro group at the ortho position.

4-Nitrocinnamaldehyde: Similar structure with a nitro group on the phenyl ring but different positioning.

Uniqueness: 3-(3-Nitrophenyl)acrylaldehyde is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Activité Biologique

3-(3-Nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C₉H₇N₁O₃, characterized by a nitrophenyl group attached to an acrylaldehyde moiety. Its unique structural features and functional groups contribute to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a conjugated system with a double bond adjacent to the aldehyde functional group, enhancing its reactivity. The presence of the nitro group increases its electrophilicity, allowing it to interact with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the metabolism of nicotinamide (vitamin B3). NNMT has been linked to several diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention. The inhibition of this enzyme by this compound suggests potential applications in cancer treatment and metabolic regulation .

Biological Activities

- Inhibition of Nicotinamide N-Methyltransferase :

-

Antimicrobial Activity :

- Research Insights : Derivatives of this compound have demonstrated activity against various bacterial and fungal strains. This suggests its potential as an antimicrobial agent, particularly in developing treatments for resistant infections.

-

Cytotoxic Effects :

- Case Studies : In vitro assays have confirmed the cytotoxicity of this compound against breast cancer cell lines, indicating its potential as an anti-cancer agent. Computational studies have also suggested favorable binding affinities to estrogen receptors, which are crucial in breast cancer progression .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Nitrophenyl)acrylaldehyde | Similar nitrophenyl group | Different position of nitro group affects reactivity |

| 4-(3-Nitrophenyl)butyraldehyde | Contains a butyraldehyde moiety | Longer carbon chain alters physical properties |

| 2-(3-Nitrophenyl)acrylic acid | Contains a carboxylic acid functional group | Increased acidity and potential for salt formation |

The structural arrangement in this compound significantly influences its reactivity and interaction with biological targets compared to these similar compounds.

Propriétés

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVNBZTQKQRSH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300926 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-39-3, 1504-76-3 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, m-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.